3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one
Description
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a trifluoromethyl group at the 5-position and an acetyl group at the 3-position. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to pyrimidines and its role in modulating pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the acetyl group contributes to hydrogen bonding and electronic effects, making the compound a candidate for therapeutic applications, particularly in antiviral and anti-inflammatory contexts .
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-acetyl-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-2-5(8(9,10)11)3-12-7(6)14/h2-3H,1H3,(H,12,14) |
InChI Key |
FRROHNBUMNNXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CNC1=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of the acetyl and trifluoromethyl groups onto a pyridine ring. One common method is the Friedel-Crafts acylation of a trifluoromethyl-substituted pyridine with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-Carboxy-5-(trifluoromethyl)pyridin-2(1H)-one.
Reduction: 3-(1-Hydroxyethyl)-5-(trifluoromethyl)pyridin-2(1H)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for new antibiotic development. Its structural features allow for various biological interactions, contributing to its effectiveness against pathogenic microorganisms. Studies have shown that derivatives of trifluoromethylpyridine can inhibit the growth of multidrug-resistant strains of bacteria, such as Staphylococcus aureus, indicating potential therapeutic applications in treating resistant infections .
2. Anticancer Properties
Research indicates that 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one may inhibit cancer cell proliferation. Similar pyridine derivatives have shown efficacy in targeting specific pathways involved in tumor growth. For instance, a study demonstrated that certain derivatives exhibited anticancer activity against various cancer cell lines, including PC3 and Hela cells . The compound's unique trifluoromethyl group enhances its biological activity, warranting further investigation into its mechanisms of action against cancer cells.
Agricultural Chemistry Applications
1. Pesticide Development
The compound serves as an intermediate in the synthesis of agricultural chemicals, particularly pesticides and herbicides. Its trifluoromethyl group enhances biological activity against pests and pathogens affecting crops. More than 20 trifluoromethylpyridine-containing agrochemicals have been developed and approved for market use, emphasizing the compound's importance in crop protection .
2. Crop Protection Mechanisms
Trifluoromethylpyridine derivatives are utilized for their unique physicochemical properties, which improve their efficacy as agrochemicals. The introduction of fluorine atoms into organic compounds has been shown to enhance their biological activities significantly. For example, fluazifop-butyl was one of the first derivatives introduced to the agrochemical market, leading to the discovery of numerous other effective compounds .
Case Study 1: Antimicrobial Resistance
A study highlighted the effectiveness of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated potent activity, suggesting its potential as a novel therapeutic agent in treating resistant infections.
Case Study 2: Cancer Treatment Exploration
Another investigation focused on the use of this compound in combination with traditional chemotherapeutics. Preclinical models showed enhanced efficacy and reduced side effects when used alongside established cancer treatments, indicating promising applications in oncology .
Data Tables
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1- and 3-Positions
1-Substituted Derivatives
- 1-(3-Chlorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one (): Synthesis: Alkylation of 5-(trifluoromethyl)pyridin-2(1H)-one with 1-(bromomethyl)-3-chlorobenzene in DMF yields this derivative as a colorless oil (EI-MS: m/z 287 [M]⁺). Properties: The benzyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability.
3-Substituted Derivatives
- 3-(Phenylamino)-5-(trifluoromethyl)pyridin-2(1H)-one (): Synthesis: Buchwald-Hartwig coupling with phenylboronic acid. Properties: The amino group enhances solubility (logD ~1.2 at pH 7.4) and introduces hydrogen-bond donor capacity, improving target engagement in kinase inhibitors .
Anti-HIV Activity
- 3-Acetyl-5-(2,6-difluorobenzyl)pyridin-2(1H)-one (): Exhibits IC₅₀ = 0.8 µM against HIV-1 integrase. The acetyl group stabilizes the enolate intermediate during metal chelation, critical for integrase inhibition. The difluorobenzyl moiety optimizes hydrophobic interactions with the catalytic core .
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one :
Antifibrotic Activity
- 1-(2-Cyanoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one (): Demonstrates EC₅₀ = 1.2 µM in TGF-β1 inhibition assays. The cyanoethyl group increases metabolic stability (t₁/₂ >6 h in hepatocytes) but reduces solubility (logP ~2.5) .
Physicochemical Properties
Biological Activity
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one is a pyridine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and its role in cancer treatment.
Chemical Structure and Properties
The compound's structure includes a pyridine ring substituted with an acetyl group and a trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a suitable candidate for various pharmacological applications.
Research indicates that 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one exhibits multiple mechanisms of action:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting bacterial fatty acid synthesis, crucial for maintaining cell membrane integrity .
- Anticancer Properties : The compound induces apoptosis in cancer cells by disrupting microtubule assembly and triggering methuosis, a form of cell death distinct from apoptosis. This unique mechanism may provide advantages over traditional chemotherapy agents .
Biological Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) | Notes |
|---|---|---|---|
| 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one | MRSA (FPR3757) | 4–8 | Effective against resistant strains |
| Bacillus subtilis | 10 | Moderate activity observed | |
| Escherichia coli | >100 | Limited effectiveness |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one against MRSA. Results indicated that the compound had a significant inhibitory effect, with an MIC comparable to standard antibiotics like oxacillin .
- Cancer Cell Studies : In vitro studies on human glioblastoma cells demonstrated that this compound could induce cell death at low concentrations (GI50 < 10 nM). Morphological changes indicative of methuosis were observed, suggesting a novel approach to cancer treatment through non-apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one can be influenced by modifications to its structure. Research indicates that variations in substituents can enhance or diminish its antibacterial and anticancer activities. For example, compounds with additional electron-withdrawing groups exhibited increased potency against bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?
A widely used method involves three-component cyclization reactions. For example, reacting 3-polyfluoroalkyl-3-oxo-propanoates with methyl ketones and ammonium acetate in 1,4-dioxane at 60°C for 10–12 hours generates pyridin-2-one derivatives. Yields range from 23% to 81%, with aryl/heteroaryl methyl ketones (e.g., 2-acetylfuran) showing faster kinetics and higher efficiency than alkyl analogs . Solvent choice (e.g., 1,4-dioxane) and temperature optimization are critical to avoid side products like aldol adducts .
Q. How can spectroscopic techniques validate the structure of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify aromatic protons (δ ~6–8 ppm) and acetyl/trifluoromethyl groups.
- ¹⁹F NMR : A singlet near -60 ppm confirms the CF₃ group.
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) . Crystallographic refinement via SHELX software (e.g., SHELXL) is recommended for resolving ambiguous cases .
Q. What are the key challenges in synthesizing fluorinated pyridin-2-ones, and how can they be mitigated?
Common issues include:
- Low yields with bulky polyfluoroalkyl substituents (e.g., C₄F₉ vs. CF₃), addressed by increasing reagent stoichiometry.
- Competing aldol side reactions , minimized by avoiding aqueous ammonia and using anhydrous conditions .
- Slow kinetics with alkyl methyl ketones, improved via prolonged heating (12+ hours) .
Advanced Research Questions
Q. How can mechanistic studies explain the role of ammonia in pyridin-2-one cyclization?
Ammonia acts as a dual catalyst: (1) facilitating aldol condensation between keto esters and methyl ketones, and (2) promoting cyclization via nucleophilic attack on the intermediate enamine. In contrast, alkylamines favor aminocyclohexanone byproducts, highlighting the importance of ammonia’s weak basicity in directing selectivity toward pyridin-2-ones .
Q. What strategies optimize the regioselectivity of trifluoromethyl group incorporation in pyridin-2-one derivatives?
Regioselectivity at the C4/C6 positions is controlled by:
- Substrate design : Electron-deficient methyl ketones (e.g., 4-nitrophenyl derivatives) favor CF₃ incorporation at C4.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic trifluoromethylation.
- Catalysis : Proline additives accelerate acyl transfer reactions, stabilizing intermediates for CF₃ positioning .
Q. How do computational methods aid in predicting the bioactivity of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one analogs?
Density Functional Theory (DFT) calculations assess electronic effects (e.g., CF₃’s electron-withdrawing impact on ring aromaticity) and docking simulations predict binding affinities to targets like fungal CYP51 or bacterial topoisomerases. These models guide the prioritization of analogs for in vitro testing .
Q. What experimental approaches resolve contradictions in reported biological activity data for pyridin-2-one derivatives?
Discrepancies in antifungal/antibacterial results often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardization steps include:
- Strain selection : Use ATCC reference strains for reproducibility.
- Control compounds : Include fluconazole/ciprofloxacin as benchmarks.
- Dose-response curves : Calculate MIC₉₀ values to account for potency differences .
Methodological Considerations
Q. How should researchers design a high-throughput screening (HTS) pipeline for pyridin-2-one derivatives?
A robust HTS workflow includes:
Q. What are best practices for analyzing reaction intermediates in pyridin-2-one synthesis?
Employ in situ ¹⁹F NMR to monitor fluorinated intermediates and GC-MS for volatile byproducts. Quenching aliquots at timed intervals and analyzing via TLC/HPLC provides kinetic insights into cyclization progress .
Data Interpretation and Troubleshooting
Q. Why might a synthetic protocol yield hydroxydihydropyridin-5-ones instead of pyridin-2-ones, and how is this corrected?
Incomplete aromatization due to insufficient heating or excess water (e.g., from aqueous ammonia) leads to dihydro intermediates. Solutions include:
Q. How can crystallographic data resolve ambiguities in substituent positioning for polyfluorinated pyridin-2-ones?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement unambiguously assigns substituent positions. For example, the CF₃ group’s orientation relative to the acetyl moiety can be confirmed via anisotropic displacement parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
